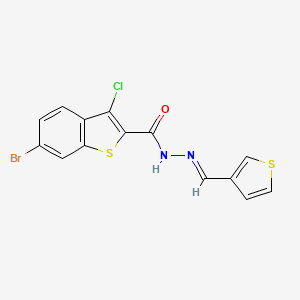
6-bromo-3-chloro-N'-(3-thienylmethylene)-1-benzothiophene-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-3-chloro-N'-(3-thienylmethylene)-1-benzothiophene-2-carbohydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. It belongs to the family of benzothiophene derivatives and has been studied extensively for its various biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 6-bromo-3-chloro-N'-(3-thienylmethylene)-1-benzothiophene-2-carbohydrazide is not fully understood. However, it is believed to exert its pharmacological effects by inducing apoptosis (programmed cell death) in cancer cells. It also inhibits the growth of bacterial and fungal cells by disrupting their cell membranes.
Biochemical and Physiological Effects:
6-bromo-3-chloro-N'-(3-thienylmethylene)-1-benzothiophene-2-carbohydrazide has been shown to possess various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacterial and fungal cells, and possess antioxidant properties. It has also been studied for its potential use in the treatment of various diseases, including cancer, bacterial and fungal infections, and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 6-bromo-3-chloro-N'-(3-thienylmethylene)-1-benzothiophene-2-carbohydrazide is its potent anticancer activity. It also possesses antimicrobial and antifungal properties, making it a potential candidate for the development of new antibacterial and antifungal agents. However, one of the limitations of this compound is its toxicity, which may limit its use in certain applications.
Orientations Futures
There are various future directions for the study of 6-bromo-3-chloro-N'-(3-thienylmethylene)-1-benzothiophene-2-carbohydrazide. One of the potential directions is the development of new anticancer agents based on the structure of this compound. Another direction is the study of its potential use as an antibacterial and antifungal agent. Further research is also needed to fully understand its mechanism of action and its potential use in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 6-bromo-3-chloro-N'-(3-thienylmethylene)-1-benzothiophene-2-carbohydrazide involves the reaction of 6-bromo-3-chloro-1-benzothiophene-2-carbohydrazide with 3-thienylcarboxaldehyde in the presence of a suitable catalyst. The reaction proceeds through a series of steps, resulting in the formation of the desired product.
Applications De Recherche Scientifique
6-bromo-3-chloro-N'-(3-thienylmethylene)-1-benzothiophene-2-carbohydrazide has been extensively studied for its potential pharmacological properties. It has been shown to exhibit potent anticancer activity, particularly against breast cancer cells. It also possesses antimicrobial and antifungal properties and has been studied for its potential use as an antibacterial and antifungal agent.
Propriétés
IUPAC Name |
6-bromo-3-chloro-N-[(E)-thiophen-3-ylmethylideneamino]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClN2OS2/c15-9-1-2-10-11(5-9)21-13(12(10)16)14(19)18-17-6-8-3-4-20-7-8/h1-7H,(H,18,19)/b17-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSCJFZJLLFHPQ-UBKPWBPPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC(=C2Cl)C(=O)NN=CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Br)SC(=C2Cl)C(=O)N/N=C/C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-nitrophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5816452.png)
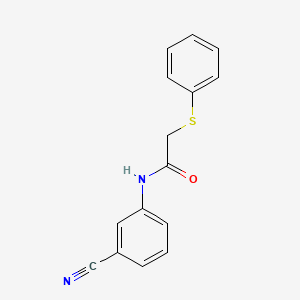
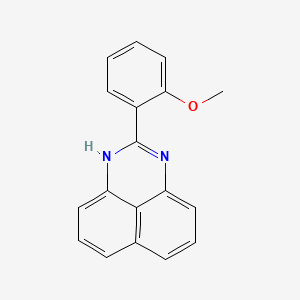
![3-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde 1,3-benzothiazol-2-ylhydrazone](/img/structure/B5816468.png)
![2-{benzyl[2-(trifluoromethyl)benzyl]amino}ethanol](/img/structure/B5816474.png)

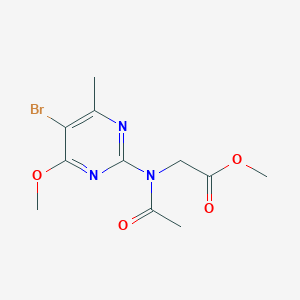
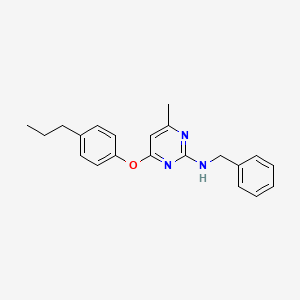
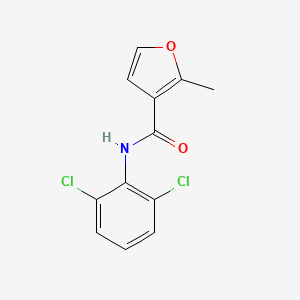
![N-(4-methoxyphenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5816509.png)
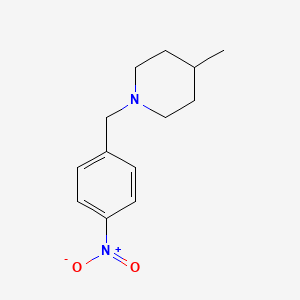
![N,N'-1,2-phenylenebis[3-(2-furyl)acrylamide]](/img/structure/B5816520.png)
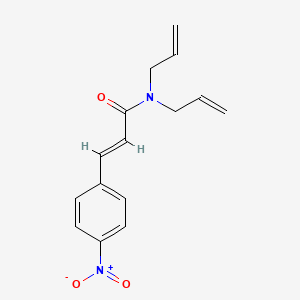
![2-{[4-(difluoromethyl)-6-methylpyrimidin-2-yl]thio}-6,8-dioxabicyclo[3.2.1]octan-4-one oxime](/img/structure/B5816545.png)